molecular formula C15H15NO2S B5226566 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine

Cat. No. B5226566
M. Wt: 273.4 g/mol
InChI Key: YOVAQEIJHOJBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a designer drug that was first synthesized in the 1990s and has gained popularity in recent years due to its stimulant and euphoric effects.

Scientific Research Applications

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to other amphetamines, such as increased dopamine and serotonin release, which can lead to feelings of euphoria and increased energy. 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.

Mechanism of Action

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine acts as a releasing agent for dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in regulating mood, energy, and motivation. It binds to the transporters that are responsible for reuptake of these neurotransmitters, leading to their release into the synapse. This results in an increase in their concentration in the brain, leading to the stimulant and euphoric effects associated with 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine use.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also causes the release of stress hormones such as cortisol, which can lead to anxiety and other negative effects on mental health.

Advantages and Limitations for Lab Experiments

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has several advantages and limitations for use in lab experiments. It is a potent and selective releasing agent for dopamine, norepinephrine, and serotonin, making it useful for studying the effects of these neurotransmitters on the brain. However, it is also a designer drug that is not approved for human consumption, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine. One area of interest is its potential use in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its effects on the brain and how it interacts with other neurotransmitters. Further research is needed to fully understand the potential benefits and risks of 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine use. Additionally, research is needed to develop new and more effective treatments for mental health disorders that do not rely on the use of psychoactive drugs.
In conclusion, 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects. It has been studied for its potential use in the treatment of mental health disorders and its effects on the central nervous system. While it has several advantages for use in lab experiments, it is also a designer drug that is not approved for human consumption, which can limit its availability for research purposes. Further research is needed to fully understand the potential benefits and risks of 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine use.

Synthesis Methods

1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine can be synthesized by using a variety of methods, including the reductive amination of 4-methylthiobenzylamine with 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-19-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVAQEIJHOJBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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